molecular formula C13H13NO4 B12548675 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one CAS No. 151671-43-1

1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one

Cat. No.: B12548675
CAS No.: 151671-43-1
M. Wt: 247.25 g/mol
InChI Key: CWMHUSCIECDYOT-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one is an organic compound that belongs to the class of oxazoles It is characterized by the presence of a 1,2-oxazole ring attached to a 3,4-dimethoxyphenyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with acetic anhydride to yield the oxazole ring . The reaction conditions often require a solvent such as ethanol and a catalyst like sodium acetate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes involved in inflammatory pathways, thereby reducing pain and inflammation. The oxazole ring can interact with active sites of enzymes, leading to the modulation of their activity .

Comparison with Similar Compounds

Uniqueness: 1-[3-(3,4-Dimethoxyphenyl)-1,2-oxazol-5-yl]ethan-1-one is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the oxazole ring allows for specific interactions with biological targets, making it a valuable scaffold in drug design .

Properties

CAS No.

151671-43-1

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

1-[3-(3,4-dimethoxyphenyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C13H13NO4/c1-8(15)12-7-10(14-18-12)9-4-5-11(16-2)13(6-9)17-3/h4-7H,1-3H3

InChI Key

CWMHUSCIECDYOT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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